Cas no 2137640-65-2 (6-Tert-butyl 2-ethyl 1-oxa-6-azaspiro[2.5]octane-2,6-dicarboxylate)

6-Tert-butyl 2-ethyl 1-oxa-6-azaspiro[2.5]octane-2,6-dicarboxylate is a spirocyclic compound featuring a unique 1-oxa-6-azaspiro[2.5]octane scaffold, which is valuable in synthetic and medicinal chemistry. The tert-butyl and ethyl ester groups enhance its stability and reactivity, making it a versatile intermediate for the synthesis of complex heterocycles. Its spirocyclic structure offers steric and electronic modulation, useful in designing biologically active molecules or chiral ligands. The compound’s well-defined stereochemistry and functional group compatibility facilitate controlled derivatization, supporting applications in drug discovery and asymmetric synthesis. Its synthetic utility is further underscored by its potential as a precursor for spirooxindoles and other pharmacophores.
6-Tert-butyl 2-ethyl 1-oxa-6-azaspiro[2.5]octane-2,6-dicarboxylate structure
2137640-65-2 structure
Product Name:6-Tert-butyl 2-ethyl 1-oxa-6-azaspiro[2.5]octane-2,6-dicarboxylate
CAS No:2137640-65-2
MF:C14H23NO5
MW:285.336124658585
CID:5790905
PubChem ID:165843960
Update Time:2025-10-11

6-Tert-butyl 2-ethyl 1-oxa-6-azaspiro[2.5]octane-2,6-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-704270
    • 6-tert-butyl 2-ethyl 1-oxa-6-azaspiro[2.5]octane-2,6-dicarboxylate
    • 2137640-65-2
    • 6-Tert-butyl 2-ethyl 1-oxa-6-azaspiro[2.5]octane-2,6-dicarboxylate
    • Inchi: 1S/C14H23NO5/c1-5-18-11(16)10-14(19-10)6-8-15(9-7-14)12(17)20-13(2,3)4/h10H,5-9H2,1-4H3
    • InChI Key: GYQBNPIWQKJHLE-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)OCC)C21CCN(C(=O)OC(C)(C)C)CC2

Computed Properties

  • Exact Mass: 285.15762283g/mol
  • Monoisotopic Mass: 285.15762283g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 393
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 68.4Ų

6-Tert-butyl 2-ethyl 1-oxa-6-azaspiro[2.5]octane-2,6-dicarboxylate Pricemore >>

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Additional information on 6-Tert-butyl 2-ethyl 1-oxa-6-azaspiro[2.5]octane-2,6-dicarboxylate

Introduction to 6-Tert-butyl 2-ethyl 1-oxa-6-azaspiro[2.5]octane-2,6-dicarboxylate (CAS No. 2137640-65-2)

6-Tert-butyl 2-ethyl 1-oxa-6-azaspiro[2.5]octane-2,6-dicarboxylate, identified by its CAS number 2137640-65-2, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This spirocyclic derivative features a unique combination of heterocyclic and carbocyclic moieties, making it a promising candidate for further exploration in drug discovery and therapeutic applications. The presence of both tert-butyl and ethyl substituents, along with the oxa and aza rings, contributes to its distinct physicochemical properties and potential biological activity.

The molecular framework of this compound is characterized by a spirocyclic core, which is a key feature in many bioactive molecules. The spiro linkage between the 1-oxa and 6-azaspiro[2.5]octane portions creates a rigid structure that may enhance binding affinity to biological targets. This rigidity is often exploited in medicinal chemistry to improve metabolic stability and reduce off-target effects.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of spirocyclic compounds as scaffolds for drug development. The three-dimensional conformation of 6-Tert-butyl 2-ethyl 1-oxa-6-azaspiro[2.5]octane-2,6-dicarboxylate suggests that it can adopt multiple stable poses, which may be advantageous for interactions with biological macromolecules such as enzymes and receptors. Studies have shown that spirocyclic structures can exhibit high binding affinity and selectivity, making them valuable in the design of novel therapeutics.

The tert-butyl group at the 6-position likely contributes to steric hindrance, which can be beneficial in preventing unwanted interactions with non-target proteins. This feature is particularly important in the development of drugs where specificity is critical to minimize side effects. Additionally, the ethyl substituent at the 2-position may influence solubility and permeability properties, factors that are crucial for oral bioavailability.

The 1-oxa ring introduces an oxygen atom into the spirocycle, which can participate in hydrogen bonding or other polar interactions with biological targets. This oxygen atom may also serve as a site for further chemical modification, allowing for the synthesis of analogs with tailored biological activities. The 6-azaspiro[2.5]octane moiety contains an nitrogen atom, which can be involved in coordination or hydrogen bonding interactions, further enhancing binding potential.

In the context of current research, there is growing interest in heterocyclic compounds due to their diverse biological activities. Spirocyclic heterocycles have been reported to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features of 6-Tert-butyl 2-ethyl 1-oxa-6-azaspiro[2.5]octane-2,6-dicarboxylate position it as a promising candidate for further investigation in these areas.

One particularly intriguing aspect of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cell signaling pathways and are frequently targeted in cancer therapy. The rigid spirocyclic structure may allow this compound to bind tightly to the ATP-binding pocket of kinases, thereby inhibiting their activity. Preliminary computational studies suggest that modifications to the substituents could enhance binding affinity and selectivity against specific kinases.

The synthesis of this compound presents an interesting challenge due to its complex architecture. However, recent developments in synthetic methodologies have made it more feasible to construct such molecules efficiently. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been employed to build the spirocycle with high precision. These advances have opened up new possibilities for exploring the chemical space of spirocyclic compounds like 6-Tert-butyl 2-ethyl 1-oxa-6-azaspiro[2.5]octane-2,6-dicarboxylate.

Evaluation of its pharmacokinetic properties is also essential for assessing its potential as a drug candidate. Parameters such as solubility, permeability, metabolic stability, and toxicity need to be carefully characterized. Experimental studies using cell-based assays and animal models can provide valuable insights into how this compound behaves within a biological system. Additionally, computational tools can predict these properties based on the molecular structure, helping to guide further optimization efforts.

The role of computational chemistry in drug discovery cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have been instrumental in understanding the interactions between this compound and its potential targets. These studies can reveal key binding residues and provide insights into how structural modifications might improve efficacy.

In conclusion, 6-Tert-butyl 2-ethyl 1-oxa-6-azaspiro[2.5]octane-2,6-dicarboxylate (CAS No. 2137640-65-2) represents a fascinating example of how structural complexity can lead to novel bioactivity. Its unique spirocyclic framework combined with various substituents makes it a compelling target for further research in medicinal chemistry. As our understanding of molecular interactions continues to evolve, this compound holds promise for contributing to the development of new therapeutic agents.

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